2-(Diethylamino)ethyl quinoline-4-carboxylate
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Overview
Description
2-(Diethylamino)ethyl quinoline-4-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds with a benzene ring fused to a pyridine ring. This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)ethyl quinoline-4-carboxylate typically involves the reaction of quinoline-4-carboxylic acid with diethylaminoethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for quinoline derivatives often employ green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used. For example, the use of microwave irradiation can significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-(Diethylamino)ethyl quinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimalarial and antimicrobial activities.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly for treating infectious diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)ethyl quinoline-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with the replication of pathogens. The quinoline ring structure allows it to intercalate into DNA, disrupting the normal function of nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylate: Another quinoline derivative with similar biological activities.
Quinoline-8-ol: Known for its antimicrobial properties.
Quinoline-4-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.
Uniqueness
2-(Diethylamino)ethyl quinoline-4-carboxylate is unique due to its specific diethylaminoethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
89275-90-1 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-(diethylamino)ethyl quinoline-4-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c1-3-18(4-2)11-12-20-16(19)14-9-10-17-15-8-6-5-7-13(14)15/h5-10H,3-4,11-12H2,1-2H3 |
InChI Key |
VCRBMCDQOOADOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
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